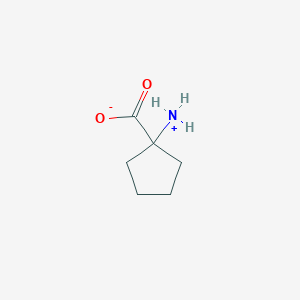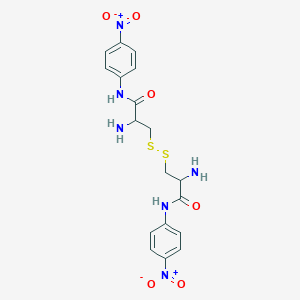
(3R)-3-hydroxy-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Manipulation
(3R)-3-hydroxy-L-aspartic acid, and its derivatives, have been the subject of various synthetic and chemical manipulation studies. For instance, enantiopure 3-amino-4-hydroxyhexanoic acids and 4-amino-5-hydroxyheptanoic acid derivatives have been synthesized from L-aspartic acid, highlighting its utility in stereodivergent synthesis (Andrés et al., 2003). Additionally, a concise, asymmetric synthesis route has been developed for a protected 3-hydroxyaspartic acid derivative, emphasizing its potential as a multifunctional building block in organic syntheses (Khalaf & Datta, 2008).
Biomedical and Material Science Applications
(3R)-3-hydroxy-L-aspartic acid has been investigated for its potential applications in biomedical and material sciences. Research has focused on its use in the synthesis of stimuli-responsive hydrogels based on starch and L-aspartic acid, demonstrating its utility in creating novel carriers with applications in delivery systems (Vakili & Rahneshin, 2013). Also, the development of fullerene aspartic acid and fullerene glutamic acid highlights the potential application of (3R)-3-hydroxy-L-aspartic acid in the biomedical field (Zhongjie, 2008).
Food Industry and Sweeteners
In the food industry, (3R)-3-hydroxy-L-aspartic acid derivatives have been used for the synthesis of artificial dipeptide sweeteners. The enantioselective biocatalytic synthesis of N-substituted aspartic acids, precursors to neotame and advantame, highlights its significance in this sector (Zhang et al., 2019).
Forensic Science
In forensic science, the aspartic acid racemization method, based on the D-L-aspartic acid ratio, has been applied for age estimation in bloodstain analysis. This innovative application demonstrates its utility in resolving significant forensic issues (Arany & Ohtani, 2011).
Biotechnology and Metabolic Engineering
(3R)-3-hydroxy-L-aspartic acid has also been utilized in metabolic engineering for the production of significant chemicals. For instance, Escherichia coli was genetically modified for the production of 3-aminopropionic acid using L-aspartate-α-decarboxylase, showcasing its role in the production of important platform chemicals (Song et al., 2015).
Propiedades
Número CAS |
6532-76-9 |
|---|---|
Nombre del producto |
(3R)-3-hydroxy-L-aspartic acid |
Fórmula molecular |
C4H7NO5 |
Peso molecular |
149.1 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
Clave InChI |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
SMILES isomérico |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)O)(C(=O)O)N |
Otros números CAS |
7298-98-8 6532-76-9 |
Sinónimos |
erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)


![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


